molecular formula C17H19NO2 B5497461 N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5497461
M. Wt: 269.34 g/mol
InChI Key: WXQNVVQHGGQOHM-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 4-methoxy-2-methylaniline with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-2-methylphenyl)-2-(2-methylphenyl)acetamide.

    Reduction: Formation of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)ethylamine.

    Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(2-methylphenyl)acetamide
  • N-(4-methylphenyl)-2-(2-methylphenyl)acetamide
  • N-(4-methoxy-2-methylphenyl)-2-phenylacetamide

Uniqueness

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring can affect its electronic properties and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-4-5-7-14(12)11-17(19)18-16-9-8-15(20-3)10-13(16)2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQNVVQHGGQOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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